3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxadiazole ring.
Attachment of the pyridin-3-ylmethyl group: This step involves the coupling of the pyridin-3-ylmethyl group to the oxadiazole ring, often using reagents like coupling agents and catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their biological activities and are used as inhibitors in cancer therapy.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-6-4-12(5-7-13)14-19-16(23-20-14)15(21)18-10-11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
PAUYDOJSDIIAFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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